molecular formula C11H14BrNOS B1288144 2-(4-(2-Bromoethoxy)phenyl)thiazolidine CAS No. 937604-18-7

2-(4-(2-Bromoethoxy)phenyl)thiazolidine

Cat. No.: B1288144
CAS No.: 937604-18-7
M. Wt: 288.21 g/mol
InChI Key: BKAUWTAOEQBMRE-UHFFFAOYSA-N
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Scientific Research Applications

2-(4-(2-Bromoethoxy)phenyl)thiazolidine is used in various scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2-Bromoethoxy)phenyl)thiazolidine typically involves the reaction of 4-(1,3-thiazolan-2-yl)phenol with 2-bromoethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-(2-Bromoethoxy)phenyl)thiazolidine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation and Reduction: The thiazole ring can participate in redox reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like DMF.

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

    Nucleophilic Substitution: Products include azido derivatives or thiocyanate derivatives.

    Oxidation: Products include sulfoxides or sulfones.

    Reduction: Products include reduced thiazole derivatives.

Mechanism of Action

The mechanism of action of 2-(4-(2-Bromoethoxy)phenyl)thiazolidine involves its interaction with nucleophiles due to the presence of the bromine atom. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The thiazole ring can also participate in redox reactions, influencing the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the bromoethyl group and the thiazole ring. This combination imparts specific reactivity and biological activity, making it valuable in various research applications.

Properties

IUPAC Name

2-[4-(2-bromoethoxy)phenyl]-1,3-thiazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNOS/c12-5-7-14-10-3-1-9(2-4-10)11-13-6-8-15-11/h1-4,11,13H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKAUWTAOEQBMRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(N1)C2=CC=C(C=C2)OCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501280939
Record name 2-[4-(2-Bromoethoxy)phenyl]thiazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501280939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937604-18-7
Record name 2-[4-(2-Bromoethoxy)phenyl]thiazolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=937604-18-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[4-(2-Bromoethoxy)phenyl]thiazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501280939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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